molecular formula C11H14BrN3O B1417262 N-(5-bromopyridin-2-yl)piperidine-3-carboxamide CAS No. 1152558-60-5

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1417262
CAS No.: 1152558-60-5
M. Wt: 284.15 g/mol
InChI Key: LURZDHQDKHLCGG-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound belongs to the heterocyclic amide family, specifically classified as a piperidine derivative bearing a brominated pyridine substituent. The compound is registered under Chemical Abstracts Service number 1152558-60-5 and carries the MDL number MFCD10695883. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition of a piperidine ring system functionalized with a carboxamide group at the 3-position and connected to a 5-bromopyridine moiety.

The molecular structure can be precisely described through its Standard International Chemical Identifier representation: InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16). This structural notation reveals the connectivity pattern between the brominated pyridine ring and the piperidine carboxamide framework. The compound demonstrates the characteristic features of heterocyclic amides, which are recognized as integral components in chemical and life sciences research.

The classification of this compound extends beyond simple structural categorization, as it represents a convergence of multiple privileged scaffolds in medicinal chemistry. The piperidine ring system provides a six-membered saturated nitrogen heterocycle, while the pyridine component contributes an aromatic nitrogen-containing ring. The bromine substitution at the 5-position of the pyridine ring introduces electronic and steric modifications that can significantly influence biological activity and molecular interactions.

Property Value
Molecular Formula C11H14BrN3O
Molecular Weight 284.15 g/mol
Chemical Abstracts Service Number 1152558-60-5
MDL Number MFCD10695883
International Union of Pure and Applied Chemistry Name This compound

Historical Context in Heterocyclic Chemistry Research

The development of heterocyclic amides as research targets has been driven by their demonstrated biological potential across multiple therapeutic areas. Historical research has established that heterocyclic compounds constitute a considerable portion of modern pharmaceutical research pursued worldwide. The specific focus on piperidine-containing amides emerged from recognition of their diverse pharmacological properties, particularly in neurological applications.

Research into heterocyclic amides gained significant momentum with studies demonstrating their effectiveness as inhibitors of acyl-Coenzyme A:cholesterol O-acyltransferase, an enzyme crucial in cholesterol metabolism. These early investigations established that heterocyclic amides could potently inhibit rabbit liver acyl-Coenzyme A:cholesterol O-acyltransferase with half-maximal inhibitory concentrations ranging from 0.014 to 0.11 micromolar. Furthermore, these compounds demonstrated significant cholesterol-lowering effects, reducing plasma cholesterol by 42-68 percent in acute cholesterol-fed rat models at doses of 3 milligrams per kilogram.

The evolution of synthetic methodologies has also played a crucial role in advancing heterocyclic amide research. Recent developments have included stereocontrolled synthesis approaches for related compounds, such as 3-hydroxy-2-piperidinone carboxamides, achieved through catalytic ring-opening aminolysis of bridged structures. These methodological advances have enabled the production of highly decorated compounds in stereocontrolled manners, representing the first catalytic methods for activating specific chemical bonds in related heterocyclic systems.

The historical trajectory of piperidine-3-carboxamide research has been characterized by increasing sophistication in both synthetic approaches and biological understanding. Early work focused on establishing basic structure-activity relationships, while contemporary research emphasizes precise stereochemical control and targeted biological interactions. This evolution reflects the maturation of heterocyclic chemistry as a discipline and its integration with modern drug discovery paradigms.

Significance in Medicinal Chemistry and Drug Discovery

This compound occupies a significant position in medicinal chemistry due to its incorporation of multiple pharmacologically relevant structural elements. The compound serves as a versatile building block in pharmaceutical synthesis, enabling the development of new drugs with enhanced efficacy through its unique molecular architecture. The piperidine-3-carboxamide scaffold is particularly noteworthy for its prevalence in antithrombotic agents, while the bromopyridine component provides opportunities for further chemical modifications.

The medicinal chemistry significance of this compound extends to its role in enzyme inhibitor research, particularly in cancer research where targeting specific enzymes can lead to effective treatments. Research groups have demonstrated that related heterocyclic amides show promising bioactivity across multiple therapeutic areas, including antimicrobial, anticancer, anti-tubercular and antimalarial applications. This broad spectrum of potential biological activities underscores the value of the compound as a starting point for drug discovery programs.

The mechanism of action for compounds in this structural class involves interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compounds modulate their activity, leading to various biological effects. The precise pathways and targets depend on the specific context of application, which may include therapeutic uses in pharmacology. This versatility in biological targeting makes the compound particularly attractive for medicinal chemists seeking to develop novel therapeutic agents.

Current research efforts continue to focus on developing newer heterocyclic amide derivatives with improved efficacy, potency and reduced side effects. The field demonstrates tremendous potential for generating new chemical entities of medicinal importance, with this compound representing a prime example of how structural diversity can be leveraged for pharmaceutical innovation. The compound's ability to undergo various chemical reactions, including oxidation, reduction and substitution reactions, further enhances its utility as a synthetic intermediate for drug development.

Research Application Significance
Pharmaceutical Synthesis Versatile building block for drug development
Enzyme Inhibitor Research Targeting specific enzymes in cancer research
Antithrombotic Agent Development Scaffold prevalent in antithrombotic compounds
Neurological Applications Piperidine derivatives used in neurological disorders
Antimicrobial Research Heterocyclic amides show antimicrobial properties

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURZDHQDKHLCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide typically involves the reaction of 5-bromopyridine-2-amine with piperidine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-bromopyridin-2-yl)piperidine-3-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It is investigated for its activity against certain diseases and conditions, including its role as an inhibitor or modulator of specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(5-bromopyridin-2-yl)piperidine-3-carboxamide and Analogues

Compound Name Key Structural Differences Pharmacological Relevance References
This compound Bromine at pyridine 5-position; piperidine-3-carboxamide substituent Allosteric modulator of α7 nAChR
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide Chlorine replaces bromine at pyridine 5-position Reduced halogen size may affect binding affinity
5-bromo-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide Morpholine-ethyl group replaces piperidine ring Altered solubility and target selectivity
N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide Furan replaces pyridine; additional chloroaryl group Potential for dual-target activity

Key Observations:

Halogen Substitution :

  • Bromine at the pyridine 5-position (in the target compound) enhances binding specificity due to its larger atomic radius and polarizability compared to chlorine in N-(5-chloropyridin-2-yl)piperidine-3-carboxamide .
  • Chlorine analogues (e.g., CID 43114377) may exhibit weaker interactions with hydrophobic pockets in target proteins .

Bulky substituents, such as the pyrazolo[3,4-b]pyridine core in 881476-46-6, increase molecular complexity and steric hindrance, which may limit binding to compact allosteric sites .

Core Modifications: Compounds like ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) retain the piperidine-carboxamide backbone but incorporate indole and phenyl groups, enhancing interactions with proteases like SARS-CoV-2 Mpro .

Binding Affinity and Selectivity

Table 2: Binding and Selectivity Data

Compound Name Target Protein Binding Affinity (kcal/mol) Selectivity Notes References
This compound α7 nAChR (allosteric site) Not quantified High specificity for β8–β9 loop
ZINC08765174 SARS-CoV-2 Main Protease -11.5 Superior to peramivir (-9.8 kcal/mol)
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide Undisclosed N/A Hypothesized lower affinity than bromo-analogue

Key Findings:

  • The bromine atom in this compound is critical for its anomalous X-ray signal, confirming its role in fragment-based drug discovery .
  • ZINC08765174 demonstrates the versatility of the piperidine-carboxamide scaffold in targeting diverse proteins, with its indole moiety contributing to high binding affinity .

Biological Activity

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its potential as a pharmacological agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-bromopyridine moiety and a carboxamide group. This specific arrangement contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and carboxamide group enhance its binding affinity, allowing it to modulate biological pathways effectively.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. A study demonstrated its potential in inhibiting the growth of various cancer cell lines, including breast and ovarian cancers.

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
COV318 (Ovarian)Not reported
OVCAR-3 (Ovarian)Not reported

These findings suggest that the compound could be developed as a therapeutic agent for treating specific cancers.

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It may influence neurotransmitter systems, providing potential benefits in neurodegenerative diseases.

  • Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter uptake, which could be beneficial in conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Its ability to inhibit inflammatory pathways may contribute to its neuroprotective effects.

Case Studies and Research Findings

  • Study on Receptor Interaction : A study evaluated the compound's interaction with metabotropic glutamate receptors (mGluR5). It was found to act as a positive allosteric modulator, enhancing receptor activity without agonist effects, which is crucial for developing treatments for CNS disorders .
  • Evaluation of Pharmacological Activity : Another investigation highlighted the broad spectrum of pharmacological activities exhibited by piperidine derivatives, including this compound. This study emphasized the compound's potential impact on various enzymes involved in inflammation and carcinogenesis .

Q & A

Q. What are the established synthetic routes for N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, and how can purity be optimized?

The compound is typically synthesized via multi-step coupling reactions. For example, bromopyridine derivatives are functionalized through nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the piperidine-carboxamide moiety . Purification often involves column chromatography followed by recrystallization. Purity optimization requires careful monitoring of reaction conditions (e.g., temperature, solvent polarity) and characterization via HPLC or LC-MS to identify and eliminate by-products such as dehalogenated intermediates .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming regioselectivity and verifying the absence of rotational isomers. The bromine atom’s deshielding effect on adjacent protons in the pyridine ring aids in structural assignment .
  • X-ray crystallography : Use SHELX software for refinement, particularly for resolving ambiguities in piperidine ring conformation or hydrogen-bonding networks. High-resolution data (e.g., <1.0 Å) are critical for accurate electron density mapping .

Q. How can researchers validate target engagement in biochemical assays?

Radioligand binding assays or surface plasmon resonance (SPR) are recommended for quantifying affinity to targets like somatostatin receptors (SSTR4). Competitive binding studies with known agonists/antagonists (e.g., NNC 26-9100 derivatives) can confirm specificity. Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate KdK_d or IC50IC_{50} values .

Advanced Research Questions

Q. How can synthetic by-products arising from bromine displacement be minimized or characterized?

Bromine displacement is a common side reaction due to the pyridine ring’s electron-deficient nature. Strategies include:

  • Using inert atmospheres (Ar/N2_2) to prevent oxidation.
  • Employing bulky ligands in cross-coupling reactions to sterically hinder undesired pathways.
  • Post-synthetic characterization via high-resolution mass spectrometry (HRMS) and tandem MS/MS to identify halogen loss products .

Q. What computational methods are suitable for predicting binding modes to receptors like SSTR4?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions. Key steps:

  • Prepare the receptor structure using homology modeling if no crystal structure is available.
  • Define the binding pocket based on conserved residues (e.g., Trp305^{305} in SSTR4).
  • Validate predictions with mutagenesis data or free-energy perturbation (FEP) calculations .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound stability. Mitigation strategies:

  • Standardize protocols (e.g., ATP levels in cell viability assays).
  • Conduct stability studies (e.g., LC-MS monitoring of degradation in buffer/DMSO).
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate results .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical models?

  • Structural modifications : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation.
  • Prodrug approaches : Mask the carboxamide with ester or amide prodrugs to enhance bioavailability.
  • In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots, guided by LC-MS/MS metabolite profiling .

Methodological Considerations

Q. What analytical workflows are recommended for assessing enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Correlate elution order with CD spectra for absolute configuration assignment.
  • X-ray crystallography : Resolve enantiomer-specific crystal packing, as seen in Avacopan derivatives .

Q. How can crystallographic data be reconciled with solution-phase NMR structures?

Discrepancies often arise from crystal packing forces vs. solution dynamics. Compare:

  • Torsion angles : Piperidine ring puckering in crystal structures vs. NMR-derived NOE restraints.
  • Solvent effects : Perform MD simulations in explicit solvent to model solution-phase conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
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N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.